1-Propyl-1H-pyrazol-4-ol

Lipophilicity Druglikeness Physicochemical Properties

1-Propyl-1H-pyrazol-4-ol (CAS 78242-21-4) is an N-alkyl substituted pyrazol-4-ol derivative characterized by a five-membered heterocyclic core with a hydroxyl group at the 4-position and an n-propyl chain at the N1 position. The 4-hydroxypyrazole scaffold is recognized as a privileged structure in medicinal chemistry, capable of engaging diverse biological targets including histone demethylases (e.g., KDM4C) and metabolic enzymes.

Molecular Formula C6H10N2O
Molecular Weight 126.16 g/mol
CAS No. 78242-21-4
Cat. No. B1282125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propyl-1H-pyrazol-4-ol
CAS78242-21-4
Molecular FormulaC6H10N2O
Molecular Weight126.16 g/mol
Structural Identifiers
SMILESCCCN1C=C(C=N1)O
InChIInChI=1S/C6H10N2O/c1-2-3-8-5-6(9)4-7-8/h4-5,9H,2-3H2,1H3
InChIKeyTZMLEDRXPQCANG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Insights for 1-Propyl-1H-pyrazol-4-ol (CAS 78242-21-4) as a Versatile Pyrazol-4-ol Scaffold


1-Propyl-1H-pyrazol-4-ol (CAS 78242-21-4) is an N-alkyl substituted pyrazol-4-ol derivative characterized by a five-membered heterocyclic core with a hydroxyl group at the 4-position and an n-propyl chain at the N1 position . The 4-hydroxypyrazole scaffold is recognized as a privileged structure in medicinal chemistry, capable of engaging diverse biological targets including histone demethylases (e.g., KDM4C) and metabolic enzymes [1]. The compound serves as a versatile building block and fragment in drug discovery campaigns, where the combination of the hydrogen bond-donating hydroxyl group and the hydrophobic propyl appendage enables fine-tuning of physicochemical properties and target binding interactions .

1 KDM4C / epigenetic probe fragment context
2 Hydrophobic tuning via N1-propyl vector
3 4-OH handle for derivatization workflows

Limitations of Generic Interchangeability Among N-Alkyl Pyrazol-4-ol Analogs


Generic substitution among N-alkyl pyrazol-4-ol analogs (e.g., methyl, ethyl, propyl) is not scientifically sound due to the profound impact of N1-substitution on both physicochemical and steric properties. Systematic studies on N1-substituted pyrazoles reveal a consistent steric effect of the N-alkyl group on NMR chemical shifts, indicating altered electron density distribution across the heterocyclic ring that influences reactivity and intermolecular interactions [1]. Furthermore, in related heterocyclic systems, even minor changes in N-alkyl chain length (e.g., n-propyl vs. n-butyl) can drastically alter key pharmacological parameters such as microsomal stability [2]. These differences underscore that 1-propyl substitution is not a trivial variation; it represents a distinct chemical entity with predictable, quantifiable differences in LogP, molecular volume, and target binding potential that directly affect experimental outcomes.

N-Alkyl electronic effects N1-substitution alters electron density and NMR shifts, affecting reactivity.
Metabolic stability shift Propyl-to-butyl chain change may alter microsomal stability profiles.
Lipophilicity jump LogP variance between methyl, ethyl, propyl alters distribution and binding.

Quantitative Differentiation of 1-Propyl-1H-pyrazol-4-ol: A Comparative Evidence Review


Comparative LogP Analysis: Enhanced Lipophilicity vs. N-Methyl Analog

The introduction of an n-propyl group at the N1 position significantly increases the predicted lipophilicity of 1-Propyl-1H-pyrazol-4-ol relative to its N-methyl analog. This quantifiable difference in LogP is a critical selection criterion for projects requiring specific permeability or solubility profiles. The ACD/LogP algorithm predicts a value of 0.93 for the propyl derivative . In contrast, the same predictive model yields an ACD/LogP of -0.04 for 1-Methyl-1H-pyrazol-4-ol (CAS 40300-23-4) .

Lipophilicity (LogP)
Reported
ACD/LogP 0.93 vs. −0.04 (N-methyl)
~10-fold partition shift context
Predicted values; experimental validation recommended
Lipophilicity Druglikeness Physicochemical Properties

Vendor-Specified Purity Thresholds Supporting Reproducible Research

For procurement, the minimum purity specification for 1-Propyl-1H-pyrazol-4-ol from a key commercial supplier is explicitly stated as NLT (Not Less Than) 98% . This specification provides a verifiable quality baseline, differentiating it from uncertified sources where purity may be unknown or variable. For comparison, the general literature reports purity levels for pyrazole derivatives synthesized in academic labs ranging from 95% to 97% without rigorous commercial QC [1].

Vendor Purity
Specification review
≥98%
Reproducibility baseline for assay work
Commercial QC vs. typical academic synthesis (~95–97%)
Analytical Chemistry Quality Control Procurement

Inferred Differential Bioactivity: N-Propyl vs. N-Butyl Side Chain SAR

While direct head-to-head enzyme inhibition data for 1-Propyl-1H-pyrazol-4-ol is not available in the primary literature, cross-study analysis of N-alkyl pyrazole SAR provides critical class-level inference. In a study of p38α MAP kinase inhibitors, an increase in N-alkyl chain length from n-propyl (the core of our target compound) to n-butyl resulted in a significant alteration in the molecule's microsomal stability [1]. The n-butyl analog (7c) exhibited a Ki of 0.0070 µM against p38α, and 90% of the compound remained after a 15-minute incubation in mouse liver microsomes [1]. This data implies that the n-propyl derivative would possess a distinct metabolic profile compared to both shorter (ethyl) and longer (butyl) alkyl chains.

Metabolic Stability (SAR)
Class-level
N-butyl analog: 90% remaining after 15 min in MLM
Alkyl chain length may tune stability
Direct data for propyl derivative not reported
Structure-Activity Relationship (SAR) Medicinal Chemistry Metabolic Stability

Strategic Procurement Scenarios for 1-Propyl-1H-pyrazol-4-ol in Drug Discovery and Chemical Biology


Fragment-Based Drug Discovery (FBDD) for KDM4C and Epigenetic Targets

The 4-hydroxypyrazole core is a validated scaffold for inhibiting KDM4C, a histone demethylase implicated in epigenetic regulation [1]. 1-Propyl-1H-pyrazol-4-ol provides a lipophilic growth vector (ΔLogP ≈ 0.97 vs. N-methyl) suitable for exploring adjacent hydrophobic pockets within the enzyme's active site. Procure this compound as a starting fragment for developing selective epigenetic probes, leveraging its favorable LogP for cell permeability and the hydroxyl group for key hydrogen bonding interactions [1].

Synthesis of Sphingosine-1-Phosphate (S1P) Receptor Modulator Libraries

Patents covering pyrazole derivatives as potent S1P1 receptor agonists highlight the general utility of functionalized pyrazol-4-ol cores in immunomodulatory drug discovery [2]. 1-Propyl-1H-pyrazol-4-ol is a logical building block for generating focused libraries of N1-alkylated S1P1 agonist candidates. Its unique combination of a free 4-OH handle for further derivatization (e.g., etherification, esterification) and the N1-propyl chain for tuning lipophilicity makes it a superior choice over the more polar methyl analog for oral bioavailability optimization .

Investigating Structure-Activity Relationships (SAR) at N1 Position

The quantifiable impact of N-alkyl substitution on chemical shift and ring electronics is well-documented [3]. 1-Propyl-1H-pyrazol-4-ol is an essential comparator for systematic SAR studies investigating the effect of alkyl chain length on target binding and ADME properties. Researchers can use this compound to benchmark against N-methyl, N-ethyl, and N-butyl analogs to precisely map the steric and hydrophobic tolerance of a given biological target, providing data-driven insights for lead optimization [4].

Development of Antifungal Agents Targeting Candida spp.

Research indicates that pyrazole derivatives, including 1-Propyl-1H-pyrazol-4-ol, have demonstrated promising antifungal properties against various strains of Candida . The compound can be procured as a core scaffold for synthesizing and evaluating novel antifungal agents. Its moderate LogP (0.93) and potential for hydrogen bonding through the 4-OH group make it a suitable candidate for optimizing physicochemical properties required for antifungal drug development .

Application
Selection Property
Validation Focus
KDM4C inhibitor fragment studies
Lipophilic growth vector (ΔLogP vs. N-methyl)
Hydrophobic pocket complementarity
S1P receptor modulator library synthesis
4-OH derivatization with N1-propyl lipophilicity tuning
Bioavailability optimization context
N1-alkyl chain SAR studies
Systematic comparator for N-methyl/ethyl/butyl analogs
Steric and hydrophobic target tolerance mapping
Antifungal screening (Candida spp.)
Hydrogen-bond donor and moderate LogP scaffold
In vitro antifungal activity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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